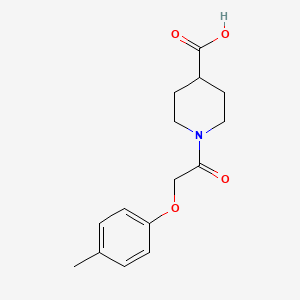
1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a p-tolyloxyacetyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with p-tolyloxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the p-tolyloxy group.
Wissenschaftliche Forschungsanwendungen
1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetylpiperidine-4-carboxylic acid: Similar structure but lacks the p-tolyloxy group.
N-Boc-4-piperidineacetaldehyde: Contains a piperidine ring but has different substituents.
Piperidine derivatives: Various piperidine-based compounds with different functional groups.
Uniqueness
1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid is unique due to the presence of both the p-tolyloxyacetyl group and the carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
1-[2-(4-methylphenoxy)acetyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-2-4-13(5-3-11)20-10-14(17)16-8-6-12(7-9-16)15(18)19/h2-5,12H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWWEYISOFLJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
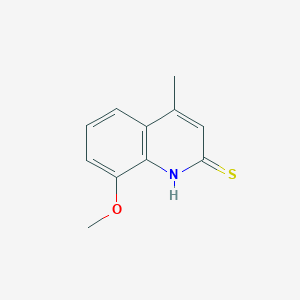
![3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol](/img/structure/B7792826.png)
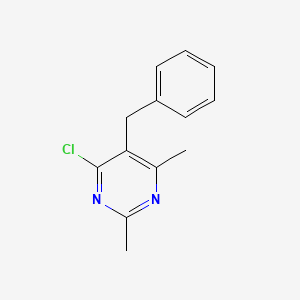
![4-Chloro-2,6-dimethyl-5-[(4-methylphenyl)methyl]pyrimidine](/img/structure/B7792841.png)
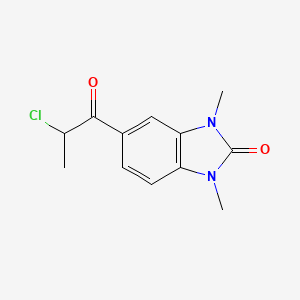
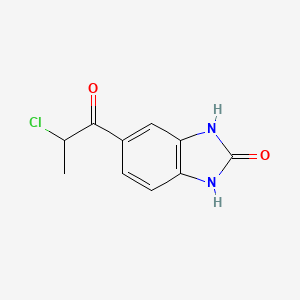
![6-(2-Aminothiazol-4-yl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7792864.png)
![6-(2-Aminothiazol-4-yl)-4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7792871.png)
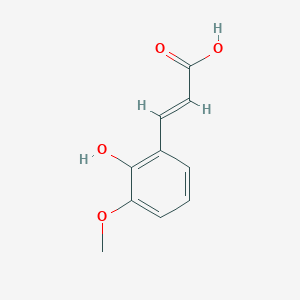
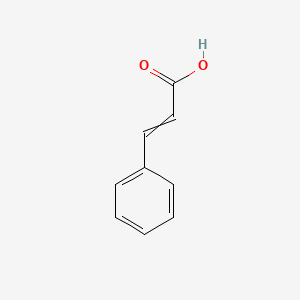
![4-[2-(4-Methylphenyl)ethylamino]-4-oxobutanoic acid](/img/structure/B7792892.png)
![2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7792898.png)
![1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B7792907.png)
![1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B7792914.png)
